molecular formula C18H17N3O2 B2602277 2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE CAS No. 1448036-73-4

2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE

Cat. No.: B2602277
CAS No.: 1448036-73-4
M. Wt: 307.353
InChI Key: BMQTUPCTIYBMKE-UHFFFAOYSA-N
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Description

2-Methyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential . This compound is designed as a chemical tool for high-throughput screening and early-stage drug discovery research. The 1,2,4-oxadiazole ring is a bioisostere for carboxylic esters and amides, which can influence a compound's pharmacokinetic properties and its ability to interact with biological targets . Researchers are exploring this chemical class for a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects, due to its presence in several pharmacologically active molecules . The specific research applications and mechanism of action for this particular analog are yet to be fully characterized and require further investigation. This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-7-3-5-9-15(12)18(22)20-16-10-6-4-8-14(16)11-17-19-13(2)21-23-17/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQTUPCTIYBMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide core. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method is efficient and yields the desired oxadiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide or oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or oxadiazole rings.

Scientific Research Applications

Modulation of Metabotropic Glutamate Receptors

The primary application of 2-Methyl-N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl]Phenyl}Benzamide lies in its role as a modulator of metabotropic glutamate receptor subtype 5 (mGluR5).

  • Mechanism of Action : This compound acts as an allosteric modulator, which means it can enhance or inhibit the receptor's activity without directly competing with the neurotransmitter glutamate. Such modulation can have therapeutic implications for treating conditions like schizophrenia and anxiety disorders .

Potential Therapeutic Applications

Research indicates that compounds targeting mGluR5 can provide novel treatment avenues for central nervous system disorders:

  • Schizophrenia : Activation of mGluR5 has been shown to potentiate NMDA receptor function, which is often disrupted in schizophrenia. The use of positive allosteric modulators like this compound could help restore normal signaling pathways .
  • Anxiety Disorders : The anxiolytic-like effects observed in rodent models suggest that this compound may also be beneficial in treating anxiety disorders by modulating glutamatergic signaling .

Case Study 1: Discovery of Allosteric Modulators

A study published in Nature identified several scaffolds for mGluR5 modulation, including derivatives similar to this compound. These compounds demonstrated significant efficacy in enhancing mGluR5 activity, leading to improved behavioral outcomes in preclinical models .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of oxadiazole-containing compounds highlighted the importance of the oxadiazole ring in conferring selectivity and potency at mGluR5. Variations in substituents on the benzamide core were shown to influence pharmacological profiles significantly .

Mechanism of Action

The mechanism of action of 2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide/oxadiazole derivatives:

Compound Core Structure Key Substituents Reported Activity Reference
2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE Benzamide + 1,2,4-oxadiazole - 3-Methyl-1,2,4-oxadiazole
- Methyl group at benzamide ortho position
Not explicitly reported; inferred antimicrobial/anticancer potential from analogs
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide + 1,2,4-oxadiazole - Thioether linkage
- Dichloropyridine substituent
Anticancer, antiviral (structural similarity to patented thrombin inhibitors)
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-... Benzamide + 1,3,4-oxadiazole - Fluorophenyl group
- Sulfonamide moiety
Kinase inhibition (implied by structural complexity and sulfonamide group)
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides Benzamide + 1,3,4-thiadiazole - Thiadiazole ring
- Hydroxyquinoxaline substituent
Antimicrobial, antiproliferative (demonstrated in vitro)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Simple benzamide - Hydroxy-tert-butyl group Metal-catalyzed C–H bond functionalization (directing group utility)

Key Observations:

1,2,4-Oxadiazole vs. Other Heterocycles: The 1,2,4-oxadiazole ring (as in the target compound) confers greater metabolic stability than 1,3,4-oxadiazoles or thiadiazoles due to its electron-deficient nature and resistance to enzymatic cleavage .

Substituent Effects :

  • The methyl group at the oxadiazole 3-position in the target compound likely enhances steric shielding, reducing susceptibility to oxidative metabolism .
  • Thioether-linked analogs (e.g., compound 45 in ) show improved solubility but may face stability issues under oxidative conditions .

Pharmacological Implications :

  • Fluorinated or sulfonamide-containing derivatives (e.g., ) often exhibit enhanced blood-brain barrier penetration and kinase inhibitory activity due to electronegative substituents .
  • The absence of polar groups in the target compound suggests a focus on lipophilic targets (e.g., membrane-bound enzymes or receptors).

Biological Activity

The compound 2-Methyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 284.35 g/mol. The structure features a benzamide core substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing oxadiazole rings often exhibit inhibitory effects on specific enzymes. For example, derivatives similar to this compound have shown potential in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression .
  • Antimicrobial Activity : Benzamide derivatives have been studied for their antifungal and antibacterial properties. Research indicates that certain benzamides exhibit significant inhibitory effects against various fungal strains, suggesting potential applications in treating fungal infections .
  • Antitumor Effects : Preliminary studies have indicated that compounds with similar structures may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibited HDAC6 selectively
Antifungal ActivityModerate inhibition against Fusarium species
Antitumor ActivityInduced apoptosis in cancer cell lines

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various benzamide derivatives against Fusarium graminearum, revealing that compounds similar to this compound exhibited moderate inhibitory effects with EC50 values ranging from 11.61 to 17.39 μg/mL against different fungal strains .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation effectively. These findings suggest a promising avenue for further research into its application as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis pathways, further supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic routes are recommended for preparing 2-methyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide, and which analytical techniques are essential for confirming its structural integrity?

Methodological Answer: The compound can be synthesized via multi-step organic reactions. A common approach involves:

Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine under controlled pH to form the 1,2,4-oxadiazole moiety .

Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzamide group to the oxadiazole-bearing phenyl ring .
Critical Analytical Techniques :

  • NMR Spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • HPLC-MS for purity assessment (>95% recommended for biological assays) .
  • X-ray Crystallography (if crystalline) to resolve stereoelectronic effects and validate computational models .

Q. How should researchers evaluate the chemical stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability : Incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes via UV-spectroscopy or LC-MS .
  • pH-Dependent Stability : Test in buffers (pH 2–9) to simulate gastrointestinal or physiological environments. Use mass spectrometry to identify hydrolysis products (e.g., benzamide cleavage) .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this benzamide derivative to potential biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to screen against targets such as kinases or GPCRs. Prioritize oxadiazole interactions with hydrophobic pockets and hydrogen bonding via the benzamide group .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with reactivity in biological systems .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ nanoseconds to assess binding stability and conformational changes .

Q. How can researchers resolve discrepancies between in vitro activity and computational predictions for this compound?

Methodological Answer:

  • Assay Validation : Confirm assay conditions (e.g., buffer ionic strength, cofactor availability) to rule out false negatives/positives .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
  • Metabolite Screening : Use LC-MS to identify in situ degradation or metabolic byproducts that may interfere with activity .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography to detect unintended interactions .

Q. What strategies optimize the pharmacokinetic (PK) properties of this compound without compromising its structural integrity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or bioavailability, which are cleaved enzymatically in vivo .
  • Salt Formation : Pair the compound with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and extend half-life .

Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Fragment Replacement : Systematically modify the oxadiazole methyl group, benzamide substituents, or phenyl linker. Assess changes via:
    • In vitro assays (e.g., IC50 determination against target enzymes) .
    • Thermodynamic Solubility Measurements to correlate hydrophobicity with activity .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .

Q. What experimental controls are critical when evaluating this compound’s inhibitory effects in enzymatic assays?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO-only samples .
  • Pre-Incubation Time Optimization : Determine time-dependent inhibition by varying pre-incubation periods (5–60 minutes) .
  • Enzyme Kinetic Studies : Perform Lineweaver-Burk plots to discern competitive vs. non-competitive inhibition mechanisms .

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